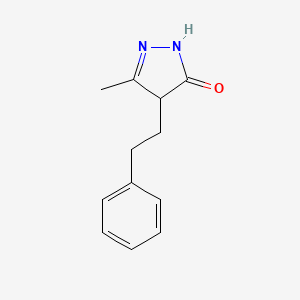
5-methyl-4-(2-phenylethyl)-2,4-dihydro-3H-pyrazol-3-one
Overview
Description
5-methyl-4-(2-phenylethyl)-2,4-dihydro-3H-pyrazol-3-one (MPDP) is a heterocyclic compound that has been widely used in scientific research. It is a versatile compound with a wide range of applications in the fields of biochemistry, physiology, and pharmacology. MPDP has been used in a variety of laboratory experiments, including those involving biochemical and physiological effects.
Scientific Research Applications
Anticancer Properties
The pyrrole ring system, to which our compound is related, has been identified as a biologically active scaffold with significant anticancer properties . The structural versatility of pyrrole allows for the synthesis of analogs that can target various forms of cancer, including leukemia, lymphoma, and myelofibrosis. The compound’s potential in cancer therapy lies in its ability to interfere with cell proliferation and induce apoptosis in cancerous cells.
Antimicrobial Activity
Compounds containing the pyrrole moiety have demonstrated a broad spectrum of antimicrobial activities. This includes antibacterial, antifungal, antiprotozoal, and antimalarial effects . The compound could be developed into a novel antimicrobial agent, potentially effective against drug-resistant strains due to its unique chemical structure.
Immunosuppressive Effects
Pyrrole derivatives have shown promise as immunosuppressive agents. This application is particularly relevant in the context of organ transplantation and autoimmune diseases, where controlling the immune response is crucial . The compound could be modified to enhance its immunosuppressive properties, making it a valuable addition to the pharmacopeia for managing immune-related conditions.
Anti-Inflammatory Applications
The pyrazolyl-urea scaffold, closely related to our compound, has been reported to exhibit significant anti-inflammatory activity . This is particularly relevant for the treatment of chronic inflammatory diseases such as arthritis. The compound’s ability to inhibit cytokine release, such as IL-17 and TNFα, suggests its potential as an anti-inflammatory medication.
properties
IUPAC Name |
3-methyl-4-(2-phenylethyl)-1,4-dihydropyrazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-9-11(12(15)14-13-9)8-7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHOQJFDWATKLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C1CCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



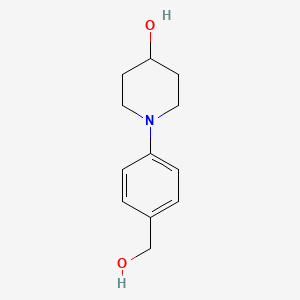
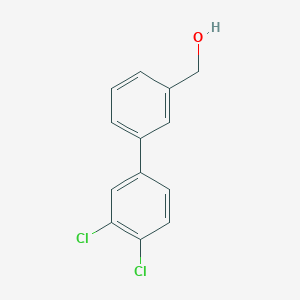
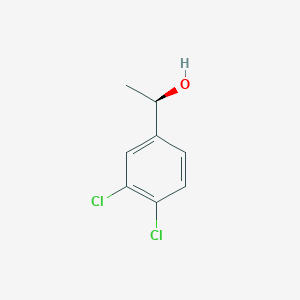
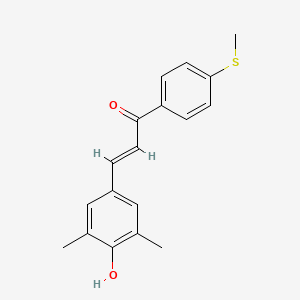
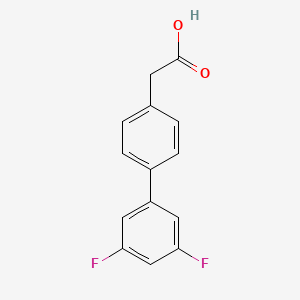
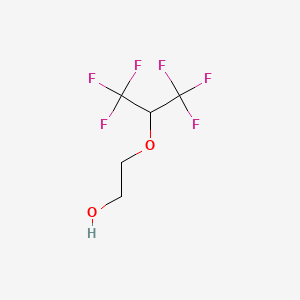
![2-[1-(2-{4-[1-(4,4-dimethyl-4,5-dihydro-oxazol-2-yl)-1-methyl-ethyl]-phenyl}-ethyl)-piperidin-4-yl]-1-(2-ethoxy-ethyl)-1H-benzoimidazole](/img/structure/B1416577.png)
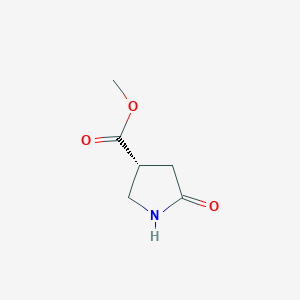
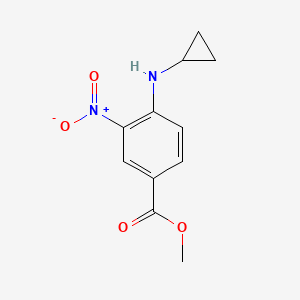
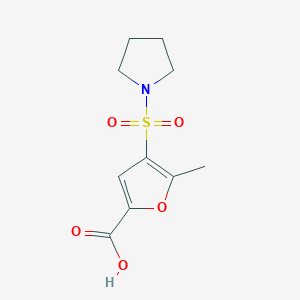
![methyl[(2R)-oxolan-2-ylmethyl]amine](/img/structure/B1416585.png)
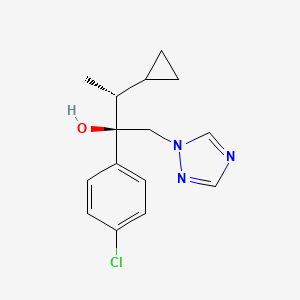
![N-{2-[1-(difluoromethyl)-1H-imidazol-2-yl]-1-phenylethylidene}hydroxylamine](/img/structure/B1416590.png)
![6'-(4-Methoxyphenyl)-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one hydrazone](/img/structure/B1416591.png)